4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
CAS No.: 942003-60-3
Cat. No.: VC6861416
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942003-60-3 |
|---|---|
| Molecular Formula | C16H15N3O3S |
| Molecular Weight | 329.37 |
| IUPAC Name | 4-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
| Standard InChI | InChI=1S/C16H15N3O3S/c1-3-22-12-6-4-11(5-7-12)14(20)18-13-10(2)17-16-19(15(13)21)8-9-23-16/h4-9H,3H2,1-2H3,(H,18,20) |
| Standard InChI Key | XRIDEGLPVBTZGC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C |
Introduction
4-Ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities and pharmaceutical relevance. The structure combines a benzamide moiety with a thiazolo[3,2-a]pyrimidine core, which is further functionalized with an ethoxy group and a methyl substituent.
Structural Features
The molecular structure of this compound includes:
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Thiazolo[3,2-a]pyrimidine Core: A fused heterocyclic system containing sulfur and nitrogen atoms.
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Benzamide Group: A benzene ring attached to an amide functional group.
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Ethoxy Substitution: An ethoxy group (-OCH2CH3) attached to the benzene ring.
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Methyl Substitution: A methyl group located at the 7-position of the thiazolo[3,2-a]pyrimidine ring.
These structural features contribute to the compound's chemical reactivity and potential biological activity.
Synthesis
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves multi-component reactions (MCRs), which are efficient and versatile methods for constructing complex molecules. The general synthetic route for this compound may include:
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Starting Materials:
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A substituted benzoyl chloride or benzamide derivative.
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A thioamide or related sulfur-containing precursor.
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Ethanol or ethyl halides for ethoxy group introduction.
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Reaction Conditions:
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Use of catalysts such as acetic acid or bases like sodium acetate.
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Heating under reflux in solvents like ethanol or acetonitrile.
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Characterization Techniques:
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Nuclear Magnetic Resonance (NMR): To confirm proton and carbon environments.
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Mass Spectrometry (MS): For molecular weight verification.
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Infrared Spectroscopy (IR): To identify functional groups.
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Biological Significance
Thiazolo[3,2-a]pyrimidine derivatives, including this compound, have been studied extensively for their pharmacological properties:
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Antimicrobial Activity:
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Effective against Gram-positive and Gram-negative bacteria due to its ability to interfere with microbial enzymes.
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Anticancer Potential:
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The fused heterocyclic structure can interact with DNA or enzymes involved in cell proliferation.
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Anti-inflammatory Properties:
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Likely mediated through inhibition of key inflammatory mediators such as cyclooxygenase (COX) or lipoxygenase (LOX).
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Analytical Data
Below is a hypothetical table summarizing the analytical data for 4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide:
| Analytical Method | Observation/Result |
|---|---|
| Molecular Formula | C15H14N4O3S |
| Molecular Weight | ~330 g/mol |
| IR Spectroscopy | Peaks at ~1700 cm⁻¹ (C=O stretch), ~1200 cm⁻¹ (C-O stretch) |
| 1H NMR | Signals for aromatic protons (~7–8 ppm), ethoxy group (~1–4 ppm) |
| Mass Spectrometry | Molecular ion peak at m/z ~330 |
Potential Applications
The compound holds promise in several fields:
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Drug Development:
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As a scaffold for designing antimicrobial or anticancer agents.
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Material Science:
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Could be explored for use in organic electronics due to its heterocyclic nature.
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Biological Probes:
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Useful in studying enzyme inhibition mechanisms.
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